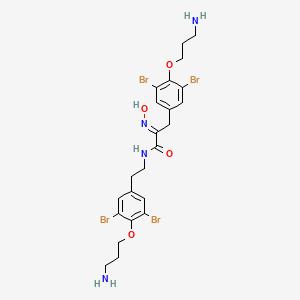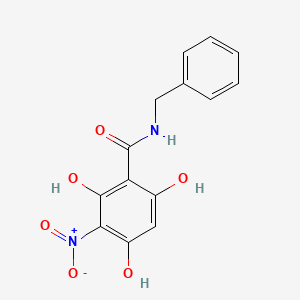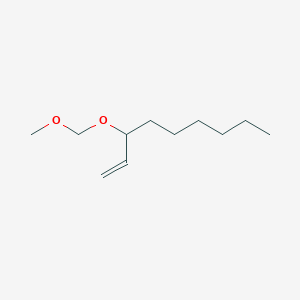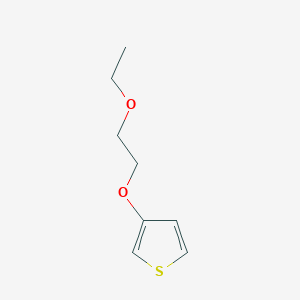
3-(2-Ethoxyethoxy)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Ethoxyethoxy)thiophene is a heterocyclic compound that features a thiophene ring substituted with a 2-ethoxyethoxy group. Thiophene itself is a five-membered ring containing one sulfur atom, and its derivatives are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic electronics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the reaction of thiophene with ethylene glycol monoethyl ether in the presence of a suitable catalyst . The reaction conditions often include heating the reactants under reflux and using a solvent such as toluene or dichloromethane .
Industrial Production Methods
Industrial production of thiophene derivatives, including 3-(2-Ethoxyethoxy)thiophene, often involves large-scale chemical processes that ensure high yield and purity. These processes may include continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Ethoxyethoxy)thiophene can undergo various chemical reactions, including:
Oxidation: Oxidation of the thiophene ring can lead to the formation of thiophene S-oxide or thiophene 2,3-epoxide.
Substitution: Electrophilic substitution reactions can occur at the 2- or 5-position of the thiophene ring.
Polymerization: The compound can be polymerized to form conductive polymers, which are useful in electronic applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include trifluoroperacetic acid and hydrogen peroxide.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Polymerization: Catalysts such as palladium complexes are often used in the polymerization process.
Major Products Formed
Oxidation: Thiophene S-oxide, thiophene 2,3-epoxide.
Substitution: Halogenated thiophene derivatives.
Polymerization: Poly(this compound).
Applications De Recherche Scientifique
3-(2-Ethoxyethoxy)thiophene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(2-Ethoxyethoxy)thiophene in various applications depends on its chemical structure and reactivity. In electronic applications, the compound’s ability to conduct electricity is due to the delocalization of electrons within the thiophene ring . In biological systems, its activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Methoxyethoxy)thiophene: Similar in structure but with a methoxy group instead of an ethoxy group.
3-(2-(2-Methoxyethoxy)ethoxy)thiophene: Contains an additional ethylene glycol unit.
Uniqueness
3-(2-Ethoxyethoxy)thiophene is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring specific electronic or biological characteristics .
Propriétés
Numéro CAS |
138625-89-5 |
|---|---|
Formule moléculaire |
C8H12O2S |
Poids moléculaire |
172.25 g/mol |
Nom IUPAC |
3-(2-ethoxyethoxy)thiophene |
InChI |
InChI=1S/C8H12O2S/c1-2-9-4-5-10-8-3-6-11-7-8/h3,6-7H,2,4-5H2,1H3 |
Clé InChI |
HGCTUDBHHRDJQJ-UHFFFAOYSA-N |
SMILES canonique |
CCOCCOC1=CSC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


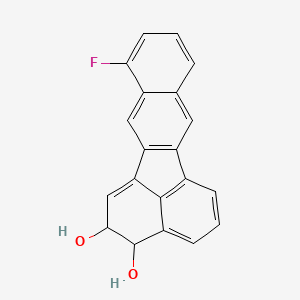

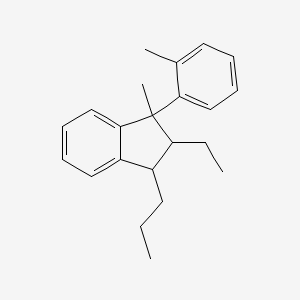
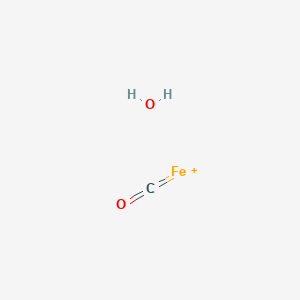


![1,1',1''-{[(Cyclopent-2-en-1-yl)methoxy]methanetriyl}tribenzene](/img/structure/B14286448.png)
![2-[4-(4-Methylphenyl)buta-1,3-diyn-1-yl]pyridine](/img/structure/B14286449.png)
![Methyl 2-[2-(2-hydroxyphenyl)ethyl]benzoate](/img/structure/B14286454.png)
![2-[(5-Nitrofuran-2-carbonyl)amino]ethyl furan-2-carboxylate](/img/structure/B14286461.png)
